molecular formula C8H10BrClN2 B13430619 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride

1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride

Cat. No.: B13430619
M. Wt: 249.53 g/mol
InChI Key: HSGJPGOUINSKFD-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrClN2 It is a derivative of pyridine and cyclopropane, featuring a bromine atom at the third position of the pyridine ring

Preparation Methods

The synthesis of 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine and cyclopropanamine.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Synthetic Routes: One common synthetic route involves the nucleophilic substitution of 3-bromopyridine with cyclopropanamine under controlled temperature and pressure conditions.

    Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyridines and cyclopropane derivatives.

Scientific Research Applications

1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The pathways involved can vary depending on the specific biological context, but they often include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride: This compound has a bromine atom at a different position on the pyridine ring, leading to different chemical and biological properties.

    1-(Pyrimidin-4-YL)cyclopropan-1-amine hydrochloride: This compound features a pyrimidine ring instead of a pyridine ring, resulting in distinct reactivity and applications.

    1-(5-Bromopyridin-2-YL)cyclopropan-1-amine dihydrochloride: This compound has two hydrochloride groups, which may affect its solubility and stability.

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

1-(3-bromopyridin-4-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9BrN2.ClH/c9-7-5-11-4-1-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H

InChI Key

HSGJPGOUINSKFD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=NC=C2)Br)N.Cl

Origin of Product

United States

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